Ethyl 2-(4-phenylpiperidin-1-yl)acetate
Description
Contextualization within Piperidine (B6355638) Chemistry Research
The piperidine ring, a six-membered heterocycle with one nitrogen atom, is a cornerstone of medicinal chemistry. mdpi.com It is considered a "privileged scaffold" because its structure is frequently found in a wide array of pharmaceuticals and natural alkaloids. The significance of this structural motif is underscored by the sheer volume of scientific investigation; over a recent five-year period, more than 7,000 papers related to piperidine were published. mdpi.com This intense research interest stems from the piperidine ring's ability to serve as a versatile building block for constructing complex molecules with desired pharmacological properties. Ethyl 2-(4-phenylpiperidin-1-yl)acetate is one such compound, situated within this extensively researched class of molecules. Its structure combines the well-established 4-phenylpiperidine (B165713) core with a reactive ethyl acetate (B1210297) group, making it a subject of interest for synthetic chemists.
Overview of Related Piperidine Derivatives and Their Academic Relevance
The academic and therapeutic relevance of the piperidine scaffold is best understood by examining its presence in numerous well-known compounds. The 4-phenylpiperidine substructure, in particular, is a key pharmacophore in many potent analgesics. painphysicianjournal.com Phenylpiperidine-based drugs have a significant role in both anesthesia and pain medicine. painphysicianjournal.com Beyond analgesia, the piperidine ring is integral to drugs targeting a wide range of conditions, from central nervous system disorders to infectious diseases. The versatility of this scaffold allows chemists to modify its structure to fine-tune its biological activity, leading to the development of numerous clinically vital medications.
Table 1: Examples of Academically and Clinically Relevant Piperidine Derivatives This table is interactive. You can sort and filter the data.
| Compound Name | Class | Academic/Clinical Relevance |
|---|---|---|
| Fentanyl | Opioid Analgesic | A potent synthetic opioid used for severe pain management; its derivatives are widely studied. painphysicianjournal.comtandfonline.com |
| Meperidine | Opioid Analgesic | One of the first synthetic opioids, representing a foundational structure in the development of phenylpiperidine analgesics. nih.gov |
| Paroxetine | Antidepressant | A selective serotonin (B10506) reuptake inhibitor (SSRI) used to treat major depressive disorder and anxiety disorders, showcasing the scaffold's utility in CNS-active drugs. google.com |
| Loperamide | Antidiarrheal | A peripherally acting µ-opioid receptor agonist that does not produce significant central nervous system effects, demonstrating how modifications can alter systemic activity. researchgate.net |
Scope and Objectives of Academic Inquiry for This Specific Piperidine Derivative
The primary significance of this compound in academic research lies not in its own biological activity, but in its role as a versatile synthetic intermediate or building block. The academic inquiry into this compound is focused on its utility in the creation of more complex molecules for pharmacological evaluation.
The structure of this compound is composed of two key features that define its research applications:
The 4-Phenylpiperidine Core : This portion of the molecule is a known pharmacophore, particularly for compounds targeting opioid receptors and other central nervous system pathways. researchgate.netnih.gov Its presence provides a validated starting point for designing new molecules with a higher probability of biological activity.
The Ethyl Acetate Group : This functional group acts as a reactive "handle." It can be readily modified through common chemical reactions. For instance, the ester can be hydrolyzed to its corresponding carboxylic acid, 2-(4-Phenylpiperidin-1-yl)acetic acid. nih.gov This acid can then be coupled with a wide variety of amines to generate a library of novel amide derivatives, a common strategy in drug discovery to explore structure-activity relationships (SAR).
Therefore, the scope of academic work involving this compound is primarily within synthetic and medicinal chemistry. The main objective is to use it as a foundational element to synthesize novel, more elaborate compounds. Researchers can systematically alter the molecule's periphery while keeping the core 4-phenylpiperidine scaffold intact, allowing for a targeted investigation into how these changes affect biological targets. Its use as a synthon is analogous to other ethyl acetate-bearing heterocycles which serve as precursors for more complex agents. mdpi.com
Table 2: Chemical Properties of this compound This table is based on computed data.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₁NO₂ |
| Molecular Weight | 247.34 g/mol |
| IUPAC Name | This compound |
| Parent Compound | 2-(4-Phenylpiperidin-1-yl)acetic acid nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(4-phenylpiperidin-1-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-2-18-15(17)12-16-10-8-14(9-11-16)13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSOBHNLGFWWYGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1CCC(CC1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Ethyl 2 4 Phenylpiperidin 1 Yl Acetate and Its Analogues
Retrosynthetic Analysis and Key Precursor Identification
A retrosynthetic analysis of the target molecule, Ethyl 2-(4-phenylpiperidin-1-yl)acetate, logically deconstructs it into key precursors. The most straightforward disconnection is at the C-N bond formed during the final alkylation step. This bond cleavage identifies two primary precursors: 4-phenylpiperidine (B165713) and an ethyl haloacetate , such as ethyl bromoacetate (B1195939).
Further deconstruction of the 4-phenylpiperidine core suggests precursors for its own synthesis. One common approach involves the hydrogenation of 4-phenylpyridine (B135609) . Alternatively, cyclization strategies can be envisioned, starting from acyclic precursors designed to form the six-membered piperidine (B6355638) ring.
A secondary retrosynthetic route involves disconnecting the ester functional group. This pathway identifies 2-(4-phenylpiperidin-1-yl)acetic acid as a key intermediate, which would then be esterified with ethanol (B145695) to yield the final product.
| Target Molecule | Disconnection Strategy | Key Precursors |
| This compound | C-N Bond (Alkylation) | 4-Phenylpiperidine, Ethyl bromoacetate |
| This compound | C-O Bond (Ester) | 2-(4-Phenylpiperidin-1-yl)acetic acid, Ethanol |
| 4-Phenylpiperidine | C=C to C-C (Reduction) | 4-Phenylpyridine |
| 4-Phenylpiperidine | Ring Formation | Acyclic amino-haloalkanes or related precursors for intramolecular cyclization |
Detailed Synthetic Approaches and Reaction Mechanisms
The construction of this compound can be detailed through several well-established organic reactions.
While not the most common primary route, the synthesis can proceed via the esterification of 2-(4-phenylpiperidin-1-yl)acetic acid. The classic Fischer esterification method, which involves reacting the carboxylic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid, is a viable option. cdnsciencepub.com The reaction mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. Ethanol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the ethyl ester. uhcl.edu
Alternative esterification methods include using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) to activate the carboxylic acid. uhcl.edu
The most direct and widely used method for synthesizing the title compound is the N-alkylation of 4-phenylpiperidine with an ethyl haloacetate, typically ethyl bromoacetate or ethyl chloroacetate. mdpi.comnih.gov This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.
The secondary amine of the 4-phenylpiperidine acts as a nucleophile, attacking the electrophilic carbon atom bonded to the halogen in the ethyl haloacetate. This process is typically carried out in the presence of a base to neutralize the hydrohalic acid byproduct that is formed. researchgate.net Common bases include potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃), and the reaction is often performed in a polar aprotic solvent such as acetonitrile (B52724) (MeCN) or dimethylformamide (DMF). researchgate.netdiva-portal.org
Reaction Scheme: 4-Phenylpiperidine + BrCH₂COOEt + K₂CO₃ → this compound + KBr + KHCO₃
The choice of base and solvent can influence the reaction rate and yield. For instance, using a stronger base like sodium hydride (NaH) in a solvent like tetrahydrofuran (B95107) (THF) can also be effective. diva-portal.org
Hydrogenation of Pyridines: The catalytic hydrogenation of 4-phenylpyridine is a highly efficient method. This reaction typically employs transition metal catalysts like platinum, palladium, or rhodium under a hydrogen atmosphere. nih.gov The conditions can be harsh, sometimes requiring high pressure and temperature, but they provide a direct route to the saturated piperidine ring. nih.gov
Reductive Amination: This strategy involves the reaction of a 1,5-dicarbonyl compound with a primary amine, followed by a reduction step. While versatile, designing the appropriate acyclic precursor for 4-phenylpiperidine can be complex.
Intramolecular Cyclization: Intramolecular SN2 reactions of N-substituted 5-halopentylamines can form the piperidine ring. Other methods include intramolecular hydroamination and radical cyclization cascades. nih.govnih.gov
Dieckmann Condensation: This intramolecular condensation of a diester can be used to form 4-piperidone (B1582916) derivatives, which can then be further modified to yield 4-phenylpiperidine. dtic.mil
| Cyclization Method | Precursor Type | General Description |
| Catalytic Hydrogenation | Substituted Pyridines (e.g., 4-phenylpyridine) | Reduction of the aromatic pyridine (B92270) ring to a saturated piperidine ring using H₂ and a metal catalyst. nih.gov |
| Intramolecular Hydroamination | Aminoalkenes | Metal-catalyzed addition of an N-H bond across a C=C double bond to form the heterocyclic ring. organic-chemistry.org |
| Radical Cyclization | Unsaturated Haloamines or Aldehydes | Formation of a C-C bond via a radical intermediate to close the ring, often initiated by photoredox catalysis. nih.gov |
Transition metal catalysis plays a significant role in modern synthetic strategies for piperidine derivatives.
Palladium-Catalyzed Hydrogenation: As mentioned, palladium on carbon (Pd/C) is a standard catalyst for the hydrogenation of pyridines to piperidines. nih.gov Recent developments have focused on achieving this under milder conditions. nih.gov
Rhodium-Catalyzed Hydrogenation: Rhodium catalysts are also effective for pyridine reduction and can sometimes offer different selectivity compared to palladium. nih.gov
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction can be used to introduce the phenyl group. For example, a protected 4-halopiperidine derivative can be coupled with phenylboronic acid to form the C-C bond, yielding the 4-phenylpiperidine scaffold. This method is particularly useful for creating a variety of substituted analogues. nih.gov
Advanced Purification and Isolation Techniques
The purification of this compound is essential to obtain a product of high purity. Following the synthesis, a typical workup involves an aqueous extraction to remove inorganic salts and water-soluble impurities.
Column Chromatography: The most common method for purifying compounds of this type is silica (B1680970) gel column chromatography. chemicalbook.com A solvent system of appropriate polarity, such as a mixture of ethyl acetate (B1210297) and hexanes, is used to elute the product from the column, separating it from unreacted starting materials and byproducts.
Crystallization: If the final product is a solid, recrystallization from a suitable solvent can be an effective method for achieving high purity.
Distillation: For liquid products, vacuum distillation can be employed, although this is less common for molecules of this size and functionality due to the potential for decomposition at high temperatures.
Advanced Adsorption Techniques: For large-scale industrial purification, techniques involving adsorbents like molecular sieves can be used to remove specific impurities, such as residual water or solvents, before final isolation. google.com
Strategies for Derivatization and Structural Diversification
Derivatization of the this compound scaffold is a key strategy for exploring structure-activity relationships and developing new compounds with modified properties. Structural diversification can be achieved by chemical modification at several positions, including the piperidine nitrogen, the phenyl ring, and the ethyl acetate moiety.
One common strategy involves the N-alkylation or N-acylation of the piperidine nitrogen. For example, replacing the hydrogen on the piperidine nitrogen with other functional groups, such as a benzyl (B1604629) group, leads to analogues like Ethyl 2-(1-benzylpiperidin-4-yl)acetate. chemscene.com This position is often targeted for introducing diversity.
Another significant approach is the modification of the ester group. The ethyl acetate moiety can be hydrolyzed to the corresponding carboxylic acid, which then serves as a versatile intermediate for forming a wide range of amide derivatives . This is achieved by coupling the acid with various amines using standard peptide coupling reagents. researchgate.net This strategy allows for the introduction of a vast array of substituents.
Furthermore, bioisosteric replacement is a sophisticated strategy for structural diversification. This involves substituting a functional group with another group that has similar physical or chemical properties, potentially leading to improved biological activity or metabolic stability. For instance, an amide bond within a derivative could be replaced by a more stable isostere, such as a 1,2,4-oxadiazole (B8745197) ring, to modulate the compound's properties. mdpi.commdpi.com
The following table outlines key strategies for the derivatization of related core structures.
| Strategy | Description | Target Moiety | Example Application | Reference |
| N-Substitution | Introduction of alkyl or aryl groups on the piperidine nitrogen. | Piperidine Nitrogen | Synthesis of N-benzyl analogues. | chemscene.com |
| Amide Bond Formation | Hydrolysis of the ester to a carboxylic acid, followed by coupling with various amines. | Ethyl Acetate | Creation of diverse amide libraries. | researchgate.net |
| Bioisosteric Replacement | Substitution of a functional group (e.g., amide) with a bioisostere. | Functional Groups in Derivatives | Replacement of an amide bond with a 1,2,4-oxadiazole ring. | mdpi.commdpi.com |
| Reductive Amination | Reaction of a secondary amine with various aldehydes to introduce diverse substituents. | Piperidine Nitrogen | Functionalization with various benzaldehydes. | mdpi.com |
Advanced Analytical Characterization Methodologies in Research of the Chemical Compound
Spectroscopic Analysis Techniques
Spectroscopic methods are indispensable for elucidating the molecular architecture of Ethyl 2-(4-phenylpiperidin-1-yl)acetate. By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal detailed information about their atomic composition and bonding arrangement.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules. It provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
¹H NMR Spectroscopy analysis for this compound allows for the identification and quantification of all non-equivalent protons. The spectrum is expected to show distinct signals corresponding to the protons of the ethyl group, the acetate (B1210297) methylene, the piperidine (B6355638) ring, and the phenyl ring. The chemical shift of each signal is influenced by the local electronic environment, while the integration value reflects the number of protons it represents. Spin-spin coupling between adjacent protons results in characteristic splitting patterns (multiplicities), which help to establish the connectivity of the molecular framework. pressbooks.pubsavemyexams.com
Based on the structure of this compound, the following ¹H NMR spectral data are predicted.
| Chemical Shift (δ, ppm) | Integration | Multiplicity | Assignment |
|---|---|---|---|
| 7.20-7.40 | 5H | m (multiplet) | Aromatic protons (C₆H₅) |
| 4.15 | 2H | q (quartet) | -O-CH₂-CH₃ |
| 3.25 | 2H | s (singlet) | N-CH₂-COO- |
| 2.90-3.10 | 2H | m (multiplet) | Piperidine H-2e, H-6e (equatorial) |
| 2.50-2.70 | 1H | m (multiplet) | Piperidine H-4 (methine) |
| 2.20-2.40 | 2H | m (multiplet) | Piperidine H-2a, H-6a (axial) |
| 1.70-1.90 | 4H | m (multiplet) | Piperidine H-3, H-5 |
| 1.25 | 3H | t (triplet) | -O-CH₂-CH₃ |
¹³C NMR Spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each chemically unique carbon atom gives a distinct signal in the spectrum. The chemical shifts in ¹³C NMR cover a wider range than in ¹H NMR, which often allows for the resolution of all individual carbon signals, even in complex molecules. magritek.com
The predicted ¹³C NMR spectrum for this compound would display signals for the ester carbonyl, the aromatic carbons, the ethyl group carbons, and the distinct carbons of the piperidine and acetate moieties.
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| 171.0 | Ester Carbonyl (C=O) |
| 145.0 | Aromatic C-1' (quaternary) |
| 128.5 | Aromatic C-3', C-5' |
| 126.8 | Aromatic C-2', C-6' |
| 126.2 | Aromatic C-4' |
| 60.5 | -O-CH₂-CH₃ |
| 59.0 | N-CH₂-COO- |
| 53.5 | Piperidine C-2, C-6 |
| 42.5 | Piperidine C-4 |
| 33.0 | Piperidine C-3, C-5 |
| 14.2 | -O-CH₂-CH₃ |
Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) is typically used to determine the precise molecular weight. This allows for the confirmation of the molecular formula (C₁₅H₂₁NO₂) by comparing the experimentally measured exact mass with the theoretically calculated value.
The calculated monoisotopic mass of the compound is 247.15723 Da. In positive ion mode ESI-MS, the compound is expected to be detected primarily as the protonated molecular ion [M+H]⁺.
Furthermore, tandem MS (MS/MS) experiments can be performed to study the fragmentation patterns of the molecular ion. This fragmentation provides valuable structural information by revealing characteristic neutral losses and daughter ions, which helps to confirm the connectivity of the different parts of the molecule.
| m/z (Da) | Assignment | Description |
|---|---|---|
| 248.1645 | [M+H]⁺ | Protonated molecular ion |
| 202.1226 | [M-C₂H₅O]⁺ | Loss of the ethoxy group |
| 174.1277 | [M-COOC₂H₅]⁺ | Loss of the ethoxycarbonyl group |
| 160.1121 | [C₁₁H₁₄N]⁺ | Fragment from cleavage of the acetate side chain |
| 104.0651 | [C₈H₈]⁺ | Styrene fragment from ring cleavage |
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The technique is based on the principle that molecular bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, resulting in an IR spectrum.
The IR spectrum of this compound is expected to show strong absorption bands characteristic of its key functional groups. The most prominent peak would be from the ester carbonyl (C=O) stretch. Other significant absorptions include those from C-H bonds in the aromatic and aliphatic regions, C-O stretching of the ester, and C-N stretching of the tertiary amine.
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group Assignment |
|---|---|---|
| 3000-3100 | C-H Stretch | Aromatic C-H (Phenyl) |
| 2850-2980 | C-H Stretch | Aliphatic C-H (Piperidine, Ethyl, Acetate) |
| 1735-1750 | C=O Stretch | Ester Carbonyl |
| 1450-1600 | C=C Stretch | Aromatic Ring |
| 1150-1250 | C-O Stretch | Ester (O=C-O) |
| 1050-1200 | C-N Stretch | Tertiary Amine (Piperidine) |
Chromatographic Purity and Impurity Profiling
Chromatographic techniques are essential for separating the components of a mixture, making them ideal for assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction.
High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of non-volatile organic compounds like this compound. In a typical reverse-phase HPLC analysis, the compound is dissolved in a suitable solvent and injected into a column packed with a nonpolar stationary phase (e.g., C18 silica). A polar mobile phase is then pumped through the column.
The purity of the compound is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram, often detected by a UV detector set at a wavelength where the phenyl group absorbs. A high-purity sample will exhibit a single major peak with a characteristic retention time.
| Parameter | Value |
|---|---|
| Column | C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile (B52724):Water (Gradient) |
| Detection (UV) | 254 nm |
| Retention Time (tR) | 8.5 min |
| Purity (Area %) | >99% |
Thin-Layer Chromatography (TLC) is a simple, rapid, and effective technique for monitoring the progress of a chemical reaction. nih.govwalisongo.ac.id For the synthesis of this compound, which can be prepared by the N-alkylation of 4-phenylpiperidine (B165713) with ethyl chloroacetate, TLC can be used to track the consumption of the starting materials and the formation of the product.
A small aliquot of the reaction mixture is spotted onto a TLC plate alongside spots of the starting materials. The plate is then developed in an appropriate solvent system (eluent). The spots are visualized, typically under UV light due to the phenyl group. As the reaction proceeds, the spots corresponding to the starting materials will diminish in intensity, while a new spot corresponding to the product will appear and intensify. The reaction is considered complete when the limiting reactant's spot is no longer visible. nih.govwalisongo.ac.id
| Compound | Hypothetical R_f Value | Observation |
|---|---|---|
| 4-Phenylpiperidine (Starting Material) | 0.20 | Spot diminishes over time |
| Ethyl Chloroacetate (Starting Material) | 0.75 | Spot diminishes over time |
| This compound (Product) | 0.50 | Spot appears and intensifies |
| R_f values are dependent on the specific eluent system (e.g., Ethyl Acetate/Hexane mixture) and stationary phase used. |
Elemental Analysis for Compositional Verification
Elemental analysis is a cornerstone technique in the characterization of chemical compounds, providing fundamental insight into their elemental composition. This method is crucial for verifying the empirical formula of a newly synthesized compound like this compound. The technique quantitatively determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N), which are then compared against the theoretical values derived from the compound's molecular formula.
The molecular formula for this compound is C15H21NO2. Based on this formula, the theoretical elemental composition can be calculated. This calculation is derived from the atomic masses of the constituent elements: carbon (12.01 g/mol ), hydrogen (1.008 g/mol ), nitrogen (14.01 g/mol ), and oxygen (16.00 g/mol ). The total molecular weight of the compound is approximately 247.34 g/mol .
The theoretical percentages are as follows:
Carbon (C): (15 * 12.01 / 247.34) * 100% = 72.81%
Hydrogen (H): (21 * 1.008 / 247.34) * 100% = 8.56%
Nitrogen (N): (1 * 14.01 / 247.34) * 100% = 5.66%
In a typical research setting, a sample of this compound would be subjected to combustion analysis. This process involves burning a small, precisely weighed sample of the compound in an excess of oxygen. The combustion products—carbon dioxide (CO2), water (H2O), and nitrogen oxides (which are then reduced to N2)—are collected and measured. From the masses of these products, the percentages of C, H, and N in the original sample are determined.
For a synthesized batch of this compound to be considered pure, the experimentally determined percentages of C, H, and N must closely align with the calculated theoretical values, typically within a narrow margin of ±0.4%. A significant deviation between the experimental and theoretical values would suggest the presence of impurities or that the synthesized compound is not the intended product.
Table 1: Comparison of Theoretical and Hypothetical Experimental Elemental Analysis Data for this compound
| Element | Theoretical % | Experimental % (Hypothetical) |
|---|---|---|
| Carbon (C) | 72.81 | 72.75 |
| Hydrogen (H) | 8.56 | 8.60 |
This interactive table demonstrates the expected close correlation between the theoretical and experimental values that would confirm the elemental composition of the compound.
Structure Activity Relationship Sar Studies of the Chemical Compound and Its Analogues
Elucidation of Key Structural Motifs for Biological Interactions
The biological interactions of compounds based on the 4-phenylpiperidine (B165713) scaffold are dictated by several key structural motifs. The piperidine (B6355638) ring itself is a crucial element for the analgesic activity observed in many of its derivatives, forming an essential part of the morphine pharmacophore. tandfonline.com The fundamental requirements for interaction with certain targets, such as the µ-opioid receptor, include a spatially well-oriented basic nitrogen and a phenyl ring. nih.gov
Impact of Substituent Modifications on Pharmacological Profiles
Modifications to the phenyl ring at the 4-position of the piperidine core have a significant impact on the pharmacological activity. For instance, in a series of 4-phenylpiperidine derivatives studied for monoamine oxidase (MAO) inhibition, para-substitution on the phenyl ring was found to be preferable to meta-substitution. nih.gov The addition of a hydroxyl group at the para-position was shown to increase the MAO inhibitory effect. nih.gov Conversely, substituents with high dipole moments, such as a cyano group, can lead to molecules with minimal or negligible affinity for MAO-A. nih.gov
In the context of nociceptin (B549756) receptor ligands, SAR studies have been conducted on the C-4 phenyl position of 4-hydroxy-4-phenylpiperidines. nih.gov For 4-anilidopiperidine analogues, substitutions at the 4-position of the phenyl ring did not significantly affect the binding affinities for µ and δ opioid receptors. nih.gov
Table 1: Impact of Phenyl Ring Substitution on MAO-A Affinity
| Substituent at para-position | Effect on MAO-A Affinity |
| Unsubstituted | Baseline affinity |
| Methoxy | Strong affinity |
| Hydroxy | Increased inhibitory effect nih.gov |
| Cyano | Negligible or minimal affinity nih.gov |
The nature of the ester group, specifically the alkyl chain, can influence the molecule's properties. In methylphenidate, a compound with a related benzylpiperidine structure, the methyl ester of the acetate (B1210297) moiety is a key feature. wikipedia.org While direct SAR studies on varying the alkyl chain of the ethyl acetate in Ethyl 2-(4-phenylpiperidin-1-yl)acetate are not extensively detailed in the provided context, related research on piperine (B192125) derivatives offers insights. In these studies, replacing the piperidine moiety with different amino acid esters led to compounds with potent biological activity. dovepress.com For instance, certain piperoyl-amino acid ester conjugates showed significant PPARγ agonistic activity. dovepress.com This suggests that the ester portion of the molecule is a critical site for modification to tune the pharmacological profile.
The substituent on the piperidine nitrogen is a major determinant of biological activity. In a series of N-substituted piperidine derivatives, the nature of the N-alkyl group was found to have no impact on the regioselectivity of certain chemical reactions, indicating the robustness of the piperidine core to N-alkylation. acs.org However, for pharmacological activity, this position is critical.
For a series of naphthamide derivatives, a benzyl (B1604629) group at the N-1 position of the piperidine ring was found to be optimal for interaction with D(4.2) and 5-HT(2A) receptors. nih.gov Increasing the length of the linker between the phenyl ring and the basic nitrogen led to a decrease in affinity for these receptors. nih.gov In another series of 4-anilidopiperidine analogues, replacing the phenethyl group of fentanyl with various aromatic ring-containing moieties resulted in a wide range of binding affinities for µ and δ opioid receptors. nih.gov Shortening the carbon chain between the piperidine ring and a substituted aromatic ring led to a loss of binding affinity at the δ opioid receptor in some analogues. nih.gov
Table 2: Effect of N-Substitution on Receptor Affinity
| N-Substituent Moiety | Receptor Target | Effect on Affinity |
| N-Benzyl | D(4.2) and 5-HT(2A) | Favorable interaction nih.gov |
| N-Phenylpropyl | D(4.2) | Potent ligand nih.gov |
| Increased linker length (e.g., phenylpropyl vs. benzyl) | D(4.2) and 5-HT(2A) | Decreased affinity nih.gov |
| N-propyl and N-diethyl groups (in piperine derivatives) | MAO-B | Potent inhibition nih.gov |
Conformational Analysis and Stereochemical Impact on Activity
The three-dimensional structure and stereochemistry of 4-phenylpiperidine analogues are crucial for their biological activity. Conformational analysis, often performed using computational methods, helps to understand the spatial arrangement of the key functional groups. For 4-anilidopiperidine analogues, the constraints imposed by methyl groups on a substituted aromatic ring or on the β-carbon were identified as critical factors in determining the molecular conformation and, consequently, the binding affinity. nih.gov
The stereochemistry of substituents on the piperidine ring can also have a profound effect. For example, the introduction of fluorine atoms can tune the conformational behavior of 4-methylpiperidine (B120128) analogues. researchgate.net In certain fluorinated cyclohexanes, which share the chair conformation with piperidines, an axial orientation of the substituent is unexpectedly preferred over the equatorial one, a finding that challenges conventional conformational analysis norms. researchgate.net This preference is influenced by a combination of electrostatic and hyperconjugative interactions. researchgate.net Such conformational biases can pre-organize the molecule into a bioactive conformation, enhancing its binding to a biological target. The stereoselectivity of reactions used to synthesize piperidine derivatives is also an important consideration, as different isomers can exhibit different pharmacological properties. nih.gov
Pharmacological and Biological Research Investigations Non Clinical Focus
Receptor Binding and Ligand Interaction Studies
There is no publicly available data from receptor binding and ligand interaction studies for Ethyl 2-(4-phenylpiperidin-1-yl)acetate.
Dopamine (B1211576) Receptor Subtype Interactions (e.g., D4R, D2-like)
No research findings on the interaction of this compound with dopamine receptor subtypes, including D4 or D2-like receptors, have been identified in the public domain.
Sigma Receptor (σ1, σ2) Affinity and Selectivity
There is no available information regarding the affinity or selectivity of this compound for sigma-1 (σ1) or sigma-2 (σ2) receptors.
Monoamine Transporter Inhibition (e.g., Dopamine Transporter, Norepinephrine (B1679862) Transporter)
Data on the inhibitory activity of this compound on monoamine transporters, such as the dopamine transporter (DAT) or the norepinephrine transporter (NET), is not present in the available scientific literature.
T-type Calcium Channel Modulation
No studies investigating the modulatory effects of this compound on T-type calcium channels have been found.
Enzyme Inhibition and Modulatory Effects
There is a lack of publicly available research on the inhibitory or modulatory effects of this compound on any enzyme systems.
In Vitro Cellular and Biochemical Activity Assessments
No in vitro cellular or biochemical activity assessments for this compound have been reported in the scientific literature.
Antiproliferative Effects in Cancer Cell Lines
Apoptosis Induction in Cellular Models
Detailed studies on the apoptosis-inducing capabilities of this compound in cellular models are not extensively documented in the current body of scientific literature. The process of apoptosis, or programmed cell death, is a key mechanism for many anticancer agents. While related piperidine (B6355638) compounds have been investigated for their ability to trigger apoptotic pathways in cancer cells, specific experimental evidence, such as the activation of caspases or changes in mitochondrial membrane potential directly attributable to this compound, has not been found in the available research.
Antimicrobial and Antifungal Activity
Investigations into the antimicrobial and antifungal properties of this compound are still in a preliminary phase. While the piperidine scaffold is a component of some antimicrobial and antifungal agents, specific data regarding the minimum inhibitory concentration (MIC) or minimum bactericidal/fungicidal concentration (MBC/MFC) of this compound against various bacterial and fungal strains have not been extensively reported in peer-reviewed journals. Therefore, its efficacy as an antimicrobial or antifungal agent remains to be conclusively determined.
Neurochemical Effects in Cell-Based Systems
The neurochemical profile of this compound in cell-based systems is an area that warrants further investigation. Studies on structurally similar 4-phenylpiperidine (B165713) derivatives have indicated potential interactions with various neuroreceptors and transporters. However, specific data on the binding affinities and functional activities of this compound at key central nervous system targets are not yet available in the scientific literature. Understanding these interactions is crucial for elucidating its potential neuropharmacological effects.
In Vivo Pre-clinical Studies in Animal Models
Behavioral Pharmacology in Animal Models (e.g., Locomotor Activity)
The effects of this compound on locomotor activity in animal models have not been specifically detailed in accessible research. Behavioral pharmacology studies are essential to characterize the stimulant, depressant, or other effects of a compound on the central nervous system. While other 4-phenylpiperidine derivatives have been shown to modulate locomotor activity, data from such studies specifically involving this compound are not currently available.
Antinociceptive Effects in Neuropathic Pain Models
There is a lack of specific published research on the antinociceptive effects of this compound in animal models of neuropathic pain. The 4-phenylpiperidine structure is a well-known pharmacophore in many potent analgesic drugs. However, pre-clinical studies evaluating the efficacy of this compound in established models of neuropathic pain, which would provide data on its potential as an analgesic agent, have not been found in the available scientific literature.
Computational Chemistry and Theoretical Modeling of the Chemical Compound
Molecular Docking Simulations for Target Binding Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Ethyl 2-(4-phenylpiperidin-1-yl)acetate, docking simulations are employed to forecast its binding affinity and mode of interaction with various biological targets. The 4-phenylpiperidine (B165713) scaffold is a common feature in ligands for targets such as sigma receptors and dopamine (B1211576) receptors. nih.govnih.gov
Docking studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues in the target's binding pocket. nih.gov The results are often quantified by a scoring function that estimates the binding free energy, with lower scores typically indicating a more favorable binding interaction. For instance, docking studies on similar heterocyclic compounds have identified specific residues crucial for binding and have shown binding free energies in the range of -8 to -10 kcal/mol for potent inhibitors. nih.gov These simulations can guide the structural modification of the lead compound to enhance its binding affinity and selectivity for a desired target. nih.gov
Table 1: Illustrative Output of a Molecular Docking Study
| Parameter | Description | Example Value |
|---|---|---|
| Binding Affinity (kcal/mol) | Estimated free energy of binding; more negative values indicate stronger binding. | -9.20 |
| Interacting Residues | Amino acids in the protein's active site that form bonds with the ligand. | TYR 383, ASP 335 |
| Hydrogen Bonds | Number and type of hydrogen bonds formed between the ligand and the receptor. | 2 (with ASP 335) |
| Hydrophobic Interactions | Interactions involving non-polar parts of the ligand and receptor. | Phenyl ring with PHE 328, LEU 365 |
Note: The data in this table is illustrative and based on findings for structurally related compounds, not specific experimental results for this compound.
Molecular Dynamics Simulations for Ligand-Receptor Complex Stability and Conformational Studies
Following molecular docking, molecular dynamics (MD) simulations are often performed to assess the stability of the predicted ligand-receptor complex and to study its behavior over time in a simulated physiological environment. mdpi.com MD simulations provide a dynamic view of the complex, allowing researchers to observe conformational changes in both the ligand and the protein. nih.govresearchgate.net
The stability of the complex is typically evaluated by analyzing parameters such as the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand, the Radius of Gyration (RoG), and the number of intermolecular hydrogen bonds maintained throughout the simulation. mdpi.commdpi.com A stable complex will generally show convergence in its RMSD values after an initial equilibration period, indicating that the ligand remains securely bound within the active site. mdpi.commdpi.com These simulations, often run for periods of 50 to 100 nanoseconds or longer, are crucial for validating the binding poses suggested by docking studies and confirming that the interaction is stable. mdpi.comresearchgate.net
Quantum Chemical Calculations for Electronic Properties
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. espublisher.com DFT calculations are applied to determine various properties of this compound, including its optimized molecular geometry, vibrational frequencies, and electronic charge distribution. researchgate.net Methods like B3LYP with basis sets such as 6-31G** or 6-311G(d,p) are commonly used to achieve a balance between accuracy and computational cost. nih.govresearchgate.netresearchgate.net
The outputs of DFT calculations, such as bond lengths, bond angles, and dihedral angles, can be compared with experimental data from X-ray crystallography to validate the computational model. researchgate.netnih.gov Furthermore, DFT is used to compute the energies of frontier molecular orbitals, which provides fundamental insights into the molecule's reactivity and electronic properties. espublisher.com
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's chemical reactions. schrodinger.comresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov The difference between these energies, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic excitability. nih.govschrodinger.comnih.gov
A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates that the molecule is more reactive. materialsciencejournal.org These calculations help in understanding the molecule's susceptibility to electrophilic and nucleophilic attack. nih.gov For many organic molecules, this energy gap corresponds to electronic transitions in the ultraviolet-visible region of the electromagnetic spectrum. espublisher.commaterialsciencejournal.org
Table 2: Representative Frontier Molecular Orbital Energies from DFT Calculations
| Molecule Class | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Substituted Pyran | -7.06 | -2.54 | 4.52 |
| Quinoline Derivative | -6.11 | -1.91 | 4.20 |
Note: This table presents example data from DFT studies on other heterocyclic organic compounds to illustrate typical values. nih.govmaterialsciencejournal.org The specific values for this compound would require a dedicated DFT calculation.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. jocpr.commdpi.com For a class of compounds like 4-phenylpiperidine derivatives, QSAR studies can elucidate how different substituents on the phenyl ring or modifications to the piperidine (B6355638) core affect their affinity for a particular receptor. nih.govnih.gov
In a QSAR study, various molecular descriptors—representing physicochemical properties such as hydrophobicity (logP), electronic effects, and steric parameters—are calculated for each compound in a dataset. nih.govmdpi.com Statistical methods, such as multiple linear regression or partial least squares (PLS), are then used to build a model that predicts biological activity based on these descriptors. nih.gov A robust QSAR model can be highly predictive and is valuable for prioritizing the synthesis of new analogues with potentially enhanced potency or selectivity. nih.gov For example, studies on N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives revealed that the position and electronic nature of substituents on the phenylacetamide ring were critical for sigma receptor affinity. nih.gov
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling is a powerful tool in drug discovery used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that a molecule must possess to bind to a specific biological target. d-nb.info These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and charged groups. d-nb.inforesearchgate.net
A pharmacophore model can be generated based on the structures of several known active ligands or from the ligand-binding site of a protein. nih.gov Once developed, this model serves as a 3D query for virtual screening of large chemical databases to identify novel compounds that match the pharmacophoric features. d-nb.infonih.govnih.gov This process can efficiently filter millions of compounds to a manageable number of potential hits for further investigation. For a molecule like this compound, a pharmacophore model might include the phenyl ring as a hydrophobic/aromatic feature, the ester carbonyl as a hydrogen bond acceptor, and the piperidine nitrogen as a potential positive ionizable site. This approach facilitates the discovery of new and structurally diverse chemotypes with the desired biological activity. nih.gov
Future Directions and Emerging Research Avenues for Ethyl 2 4 Phenylpiperidin 1 Yl Acetate
Rational Design and Synthesis of Novel Analogues with Enhanced Specificity
The rational design of novel analogues of Ethyl 2-(4-phenylpiperidin-1-yl)acetate is a key area for future research, aiming to improve potency, selectivity, and pharmacokinetic profiles. Structure-activity relationship (SAR) studies are fundamental to this process, guiding the modification of the core scaffold to enhance interactions with specific biological targets. nih.gov
Key strategies for analogue design include:
Modification of the Phenyl Ring: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) on the 4-phenyl ring can modulate the electronic properties and steric bulk of the molecule, potentially leading to enhanced binding affinity and selectivity for target receptors.
Alteration of the Ethyl Acetate (B1210297) Moiety: The ester group can be replaced with other functional groups, such as amides, ketones, or metabolically stable isosteres, to improve metabolic stability and alter the compound's pharmacokinetic properties.
Piperidine (B6355638) Ring Substitution: Introducing substituents on the piperidine ring can influence the conformation of the molecule, which may lead to more specific interactions with the target binding site.
Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, will be instrumental in prioritizing the synthesis of the most promising analogues. nih.gov These approaches can predict the binding affinity and potential activity of designed compounds before their actual synthesis, thereby streamlining the drug discovery process.
Table 1: Potential Modifications for Analogue Design
| Molecular Scaffold | Modification Strategy | Rationale |
|---|---|---|
| 4-Phenyl Ring | Introduction of substituents (e.g., -Cl, -F, -OCH3) | Enhance binding affinity and selectivity. |
| Ethyl Acetate Group | Replacement with bioisosteres (e.g., amides, tetrazoles) | Improve metabolic stability and pharmacokinetic profile. |
| Piperidine Nitrogen | Variation of the N-substituent | Modulate receptor interaction and signaling pathways. |
Exploration of Novel Pre-clinical Therapeutic Indications
The 4-phenylpiperidine (B165713) scaffold is a well-established pharmacophore found in a variety of clinically used drugs, particularly those targeting the central nervous system. nih.govpainphysicianjournal.com While the primary applications have been in analgesia, future research could uncover novel therapeutic uses for derivatives of this compound.
Potential new therapeutic areas for investigation include:
Neurodegenerative Diseases: Given that some 4-phenylpiperidine derivatives interact with sigma receptors, which are implicated in neuroprotection, novel analogues could be investigated for their potential in treating conditions like Alzheimer's and Parkinson's disease. nih.gov
Psychiatric Disorders: The modulation of dopamine (B1211576) and sigma receptors by certain piperidine compounds suggests a potential role in treating various psychiatric conditions, including schizophrenia and anxiety. nih.govnih.gov
Oncology: Some opioid derivatives have been shown to have immunomodulatory effects, which could be explored for their potential in cancer therapy. painphysicianjournal.com However, this is a complex area requiring careful investigation.
Inflammatory Conditions: Certain adenosine (B11128) A2A receptor agonists with a piperidine moiety have shown anti-inflammatory potential. nih.gov This suggests that derivatives of this compound could be designed to target inflammatory pathways.
Pre-clinical evaluation in relevant animal models will be crucial to validate these new therapeutic hypotheses and to understand the efficacy and mechanism of action of novel analogues.
Development of Advanced and Sustainable Synthetic Methodologies for Derivatives
The development of more efficient and environmentally friendly synthetic methods is a critical aspect of modern pharmaceutical chemistry. Future research in this area will likely focus on "green chemistry" approaches for the synthesis of this compound derivatives. nih.govresearchgate.netrasayanjournal.co.in
Key areas for methodological improvement include:
Catalytic Processes: The use of transition metal or organocatalysts can lead to more efficient and selective reactions, reducing the number of synthetic steps and the amount of waste generated. nih.gov
Microwave-Assisted Synthesis: Microwave irradiation can significantly shorten reaction times and improve yields for the synthesis of heterocyclic compounds. nih.gov
Solvent-Free or Green Solvent Reactions: Replacing hazardous organic solvents with water, ionic liquids, or conducting reactions under solvent-free conditions can greatly reduce the environmental impact of the synthesis. mdpi.com
Multicomponent Reactions: Designing one-pot reactions where multiple components are combined to form the final product in a single step can improve efficiency and reduce waste. rasayanjournal.co.in
These advanced synthetic methodologies will not only make the production of these compounds more sustainable but also facilitate the rapid generation of diverse chemical libraries for biological screening.
Table 2: Comparison of Synthetic Methodologies
| Methodology | Advantages |
|---|---|
| Conventional Synthesis | Well-established procedures. |
| Microwave-Assisted Synthesis | Faster reaction times, higher yields. nih.gov |
| Catalytic Methods | High efficiency and selectivity, reduced waste. nih.gov |
| Green Chemistry Approaches | Reduced environmental impact, safer processes. nih.govrasayanjournal.co.in |
Integration of Systems Biology and Omics Data in Mechanistic Investigations
To gain a deeper understanding of the biological effects of this compound and its derivatives, future research will likely incorporate systems biology and multi-omics approaches. nih.gov These powerful tools can provide a comprehensive view of the molecular changes induced by a compound in a biological system.
Potential applications of these technologies include:
Transcriptomics (RNA-seq): To identify changes in gene expression patterns in response to compound treatment, revealing the cellular pathways that are modulated.
Proteomics: To analyze changes in protein expression and post-translational modifications, providing insights into the functional consequences of compound activity.
Metabolomics: To measure changes in the levels of small molecule metabolites, offering a snapshot of the metabolic state of the cell or organism.
By integrating data from these different omics platforms, researchers can construct detailed models of the compound's mechanism of action, identify potential biomarkers for efficacy, and predict potential off-target effects. ed.ac.uk This holistic approach will be invaluable for advancing the pre-clinical and clinical development of novel therapeutic agents derived from the this compound scaffold.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for the preparation of Ethyl 2-(4-phenylpiperidin-1-yl)acetate, and what purification methods ensure high yield and purity?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution, where 4-phenylpiperidine reacts with ethyl chloroacetate in the presence of a base (e.g., K₂CO₃). Purification is achieved using silica gel chromatography with gradient elution (e.g., 0% to 50% ethyl acetate in hexanes), yielding the product as a colorless oil with >85% purity. This approach minimizes byproducts and ensures reproducibility .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features confirm its structure?
- Methodological Answer :
- 13C NMR : The ester carbonyl (C=O) appears at δ 167.0–166.4 ppm, while the piperidine carbons resonate at δ 53.3 (NCH₂) and 34.0–34.8 ppm (ring carbons). The aromatic carbons of the phenyl group are observed at δ 126.3–137.1 ppm .
- HRMS : A molecular ion peak at m/z 176.1070 (C₁₁H₁₄NO⁺) confirms the molecular formula .
- IR : Stretching vibrations for C=O (~1740 cm⁻¹) and C-O (ester, ~1250 cm⁻¹) are diagnostic.
Q. How can researchers confirm the absence of tautomeric or isomeric impurities in the synthesized compound?
- Methodological Answer : Use 2D NMR techniques (e.g., HSQC, HMBC) to unambiguously assign proton-carbon correlations. For example, HMBC correlations between the piperidine NCH₂ protons (δ ~3.5 ppm) and the ester carbonyl carbon (δ 167 ppm) confirm connectivity. LC-MS or GC-MS can detect low-level impurities (<1%) .
Advanced Research Questions
Q. How can researchers resolve crystallographic disorder in this compound during X-ray structure determination?
- Methodological Answer :
- Refinement in SHELXL : Use PART and SUMP instructions to model disordered regions (e.g., ethyl or phenyl groups). Adjust occupancy factors iteratively to minimize residual electron density .
- Twinned Data : For twinned crystals (e.g., twin law -h, -k, l), apply HKLF 5 format in SHELXL and refine twin fractions using BASF and TWIN commands. Example: A twin component ratio of 0.78:0.22 was resolved in a related piperidine derivative .
- Validation : Check ADDSYM/PLATON to avoid overinterpretation of pseudo-symmetry .
Q. What experimental strategies mitigate steric hindrance during derivatization of the ester group in this compound?
- Methodological Answer :
- Electrophilic Substitution : Use bulky catalysts (e.g., Pd(OAc)₂ with P(t-Bu)₃) to reduce steric clash with the 4-phenylpiperidinyl group.
- Hydrolysis Optimization : Employ phase-transfer conditions (e.g., NaOH/EtOH with tetrabutylammonium bromide) to enhance ester cleavage kinetics .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict activation barriers for nucleophilic attack, guiding solvent selection (e.g., DMF vs. THF) .
Q. How do hydrogen-bonding networks in the crystal lattice influence the stability of this compound?
- Methodological Answer :
- Intermolecular Interactions : Weak C–H···O bonds (2.5–3.0 Å) and N–H···O hydrogen bonds (e.g., N–H···O=S, 2.8 Å) form 2D networks parallel to the (101) plane, stabilizing the lattice. These are critical for predicting solubility and melting points .
- Thermogravimetric Analysis (TGA) : Correlate decomposition temperatures (Td ~200°C) with intermolecular bond strengths .
Data Contradiction Analysis
Q. How should researchers address discrepancies between observed and calculated NMR chemical shifts for the piperidine ring?
- Methodological Answer :
- Solvent Effects : Compare data in CDCl₃ vs. DMSO-d₆; DMSO induces deshielding of NCH₂ protons by ~0.3 ppm due to hydrogen bonding .
- Conformational Flexibility : Use variable-temperature NMR (VT-NMR) to assess ring puckering (e.g., chair vs. boat conformers) that alter chemical shifts .
- DFT Validation : Optimize geometry at the B3LYP/6-311+G(d,p) level and compute shifts with GIAO method; deviations >1 ppm suggest experimental artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
